1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one is a compound that combines the structural features of both indole and piperazine. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Piperazine derivatives, on the other hand, are often used in medicinal chemistry for their ability to interact with various biological targets .
Preparation Methods
The synthesis of 1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one typically involves the reaction of 2-fluorophenylpiperazine with an indole derivative under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon or copper iodide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors, while the piperazine ring enhances its ability to interact with biological membranes . These interactions can lead to the modulation of cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one can be compared with other similar compounds, such as:
1-(p-Fluorophenyl)piperazine: This compound shares the piperazine moiety but lacks the indole structure, resulting in different biological activities
Properties
Molecular Formula |
C21H22FN3O |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
InChI |
InChI=1S/C21H22FN3O/c22-18-6-2-4-8-20(18)24-11-13-25(14-12-24)21(26)10-9-16-15-23-19-7-3-1-5-17(16)19/h1-8,15,23H,9-14H2 |
InChI Key |
CYFZBJQGBILXRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.